Introduction: A Versatile Halogenated Thiol Building Block
Introduction: A Versatile Halogenated Thiol Building Block
An In-Depth Technical Guide to 3-Chloro-4-fluorobenzyl Mercaptan
This guide offers a comprehensive technical overview of 3-Chloro-4-fluorobenzyl Mercaptan (CAS No. 886498-16-4), designed for researchers, chemists, and professionals in drug development. While specific peer-reviewed literature on this compound is limited, this document extrapolates from established principles of thiol chemistry and data on analogous structures to provide expert insights into its properties, synthesis, reactivity, and potential applications.
3-Chloro-4-fluorobenzyl mercaptan, also known as (3-chloro-4-fluorophenyl)methanethiol, is a halogenated aromatic thiol.[1][2] The presence of a thiol (-SH) group, a chloro group, and a fluoro group on a benzyl scaffold makes it a potentially valuable building block in medicinal chemistry and organic synthesis.
The thiol functional group is a cornerstone in medicinal chemistry, renowned for its unique properties. Thiols and their conjugate bases, thiolates, are excellent nucleophiles and can act as antioxidants, enzyme inhibitors, and metal chelators.[3][4][5] This reactivity is frequently harnessed to modulate biological processes. Furthermore, the chloro and fluoro substituents on the aromatic ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive fragment for incorporation into novel therapeutic agents.
Physicochemical Properties
The key physical and chemical properties of 3-Chloro-4-fluorobenzyl Mercaptan are summarized below. This data is compiled from chemical supplier information and computational predictions.
| Property | Value | Source |
| CAS Number | 886498-16-4 | [1][2] |
| Synonyms | (3-chloro-4-fluorophenyl)methanethiol | [1][2] |
| Molecular Formula | C₇H₆ClFS | [1][2] |
| Molecular Weight | 176.64 g/mol | Calculated |
| Physical Form | Liquid | [1] |
| Appearance | Colorless to pale yellow | Inferred from analogous compounds |
| Odor | Strong, unpleasant (stench) | [6][7] |
| InChI Key | KHJVWPWNINSLFY-UHFFFAOYSA-N | [1] |
| Storage Temperature | Ambient | [1] |
Proposed Synthesis Protocol
Rationale for Method Selection:
This method utilizes thiourea as a safe and solid sulfur source, avoiding the direct handling of highly toxic and gaseous hydrogen sulfide. The intermediate isothiouronium salt is stable and can be isolated before hydrolysis, providing a controlled and high-yielding pathway to the desired thiol.[8][9]
Step-by-Step Methodology:
Step 1: Synthesis of S-(3-Chloro-4-fluorobenzyl)isothiouronium chloride
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Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-Chloro-4-fluorobenzyl chloride (1 equiv.) and thiourea (1.1 equiv.) in ethanol (95%). The concentration should be approximately 0.5 M.
-
Reaction: Heat the mixture to reflux (approx. 80°C) with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl chloride spot has been consumed (typically 2-4 hours).
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Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the isothiouronium salt. Collect the white solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Hydrolysis to 3-Chloro-4-fluorobenzyl mercaptan
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Reagent Setup: Suspend the S-(3-Chloro-4-fluorobenzyl)isothiouronium chloride (1 equiv.) in a degassed solution of 10% aqueous sodium hydroxide (3 equiv.). The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative dimerization of the thiol product.
-
Reaction: Heat the mixture to reflux (approx. 100°C) for 2-3 hours. The hydrolysis will liberate the thiol.
-
Workup: Cool the reaction mixture to room temperature. Acidify carefully with cold hydrochloric acid (e.g., 2 M HCl) to a pH of ~2-3. This will protonate the thiolate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Caution: This procedure should be conducted in a well-ventilated fume hood due to the potent stench of the mercaptan product. All glassware should be decontaminated with a bleach solution before removal from the hood.[9]
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 3-Chloro-4-fluorobenzyl mercaptan.
Chemical Reactivity and Potential Applications
The utility of 3-Chloro-4-fluorobenzyl mercaptan stems from the reactivity of its thiol group. This functional group can participate in a variety of important chemical transformations.
-
Nucleophilic Substitution (S-Alkylation): As a potent nucleophile, the thiol can readily react with electrophiles such as alkyl halides to form thioethers. This is a fundamental reaction for incorporating the benzylthio moiety into larger molecules.[10]
-
Oxidation to Disulfides: Thiols are susceptible to oxidation, which typically yields the corresponding disulfide. This reaction can be reversible, a property that is crucial in many biological systems and can be exploited in the design of redox-sensitive materials or prodrugs.[11]
-
Thiol-Ene "Click" Reaction: The thiol group can undergo addition reactions across double bonds (alkenes) in the presence of a radical initiator or light, providing a highly efficient method for covalent linkage.
-
Metal Chelation: The soft sulfur atom of the thiol group has a high affinity for soft and borderline metal ions, suggesting potential applications in areas such as heavy metal sensing or chelation therapy.[3]
Given these reactive properties, 3-Chloro-4-fluorobenzyl mercaptan is a promising candidate for:
-
Drug Discovery: As a fragment for library synthesis or as a building block for creating cysteine protease inhibitors, where the thiol can form a covalent bond with the active site cysteine residue.
-
Material Science: For the synthesis of self-assembled monolayers (SAMs) on gold surfaces or for the development of advanced polymers and hydrogels.[12]
-
Agrochemicals: As a precursor for synthesizing novel pesticides and herbicides.[12]
General Reactivity Diagram
Caption: Key reactions of the thiol functional group in the title compound.
Safety and Handling
Based on the hazard classifications for this compound and analogous thiols, stringent safety precautions are required.[1][6]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Signal Word: Warning.[1]
Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of the malodorous and irritating vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents, strong acids, and strong bases.[6][13]
-
Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Chloro-4-fluorobenzyl mercaptan is a specialized chemical intermediate with significant potential, primarily derived from the versatile reactivity of its thiol group and the modulating effects of its halogenated aromatic ring. While its direct applications are not yet widely documented in scientific literature, its utility as a building block in pharmaceutical and material science research is clear. The proposed synthesis provides a viable pathway for its preparation, and an understanding of its fundamental reactivity allows for its strategic deployment in complex synthetic campaigns. As with all thiols, adherence to strict safety protocols during handling is paramount.
References
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Al-Jibori, S. et al. (2021). Medicinal Thiols: Current Status and New Perspectives. PMC. [Link]
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MetwareBio. (n.d.). What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry. MetwareBio. [Link]
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Bentham Science Publishers. (2020). Medicinal Thiols: Current Status and New Perspectives. Bentham Science Publishers. [Link]
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Bentivogli, E. et al. (n.d.). A New General Synthesis of 2,5-Disubstituted Thiophenes Starting From β-Nitro-β,γ-Unsaturated Ketones and 4-Methoxybenzyl Mercaptan. MDPI. [Link]
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Wikipedia. (n.d.). Benzyl mercaptan. Wikipedia. [Link]
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Kirihara, M. et al. (n.d.). Reaction of Benzyl Mercaptan with 30% H₂O₂. ResearchGate. [Link]
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Organic Syntheses. (n.d.). Procedure. Organic Syntheses. [Link]
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